N-(1-(2-aminoethyl)-1H-pyrazol-4-yl)acetamide dihydrochloride
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Overview
Description
N-(1-(2-aminoethyl)-1H-pyrazol-4-yl)acetamide dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a pyrazole ring, an aminoethyl group, and an acetamide moiety, making it a versatile building block in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-aminoethyl)-1H-pyrazol-4-yl)acetamide dihydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Aminoethyl Group: The pyrazole intermediate is then reacted with ethylenediamine to introduce the aminoethyl group. This step often requires the use of a catalyst and controlled temperature conditions to ensure the desired substitution.
Acetylation: The final step involves the acetylation of the aminoethyl-pyrazole intermediate using acetic anhydride or acetyl chloride. This reaction is typically carried out in the presence of a base such as pyridine to neutralize the generated acid.
Formation of the Dihydrochloride Salt: The compound is then converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-(2-aminoethyl)-1H-pyrazol-4-yl)acetamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions may require catalysts and specific temperature control.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with diverse functional groups, enhancing the compound’s utility in different applications.
Scientific Research Applications
N-(1-(2-aminoethyl)-1H-pyrazol-4-yl)acetamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical activity.
Biology: Investigated for its role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of N-(1-(2-aminoethyl)-1H-pyrazol-4-yl)acetamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-Aminoethyl)acetamide: Shares the aminoethyl and acetamide groups but lacks the pyrazole ring.
N-(1-Naphthyl)ethylenediamine dihydrochloride: Contains an ethylenediamine moiety but with a naphthyl group instead of a pyrazole ring.
Uniqueness
N-(1-(2-aminoethyl)-1H-pyrazol-4-yl)acetamide dihydrochloride is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
N-[1-(2-aminoethyl)pyrazol-4-yl]acetamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.2ClH/c1-6(12)10-7-4-9-11(5-7)3-2-8;;/h4-5H,2-3,8H2,1H3,(H,10,12);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIKKFRAGSHIPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CN(N=C1)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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